5-[3-(6-cyclopentyloxypyridin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
BDBM50061612 is a small molecular compound known for its potential therapeutic applications. It is identified by various synonyms, including CHEMBL3394168 and SCHEMBL12614651 . This compound has been studied for its inhibitory effects on specific protein kinases, making it a subject of interest in medicinal chemistry and drug development .
Preparation Methods
The preparation of BDBM50061612 involves several synthetic routes and reaction conditions. One common method includes the synthesis of pharmaceutically acceptable salts of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide . The process involves multiple steps, including the formation of crystalline forms and the use of specific reagents and catalysts to achieve the desired product .
Chemical Reactions Analysis
BDBM50061612 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups .
Scientific Research Applications
BDBM50061612 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it is investigated for its potential as a therapeutic agent, particularly as an inhibitor of protein kinases such as PIM-3 protein kinase . This makes it a candidate for the treatment of various diseases, including cancer . Additionally, it has applications in the pharmaceutical industry for drug development and screening .
Mechanism of Action
The mechanism of action of BDBM50061612 involves its interaction with specific molecular targets, particularly protein kinases. It exerts its effects by inhibiting the activity of these kinases, thereby modulating downstream signaling pathways and cellular processes . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of the kinase, preventing its normal function .
Comparison with Similar Compounds
BDBM50061612 can be compared with other similar compounds, such as other azole-based kinase inhibitors. These compounds share structural similarities but may differ in their specific targets and efficacy. For example, compounds like CHEMBL3394168 and SCHEMBL12614651 are structurally related but may have different inhibitory profiles and therapeutic potentials .
Properties
Molecular Formula |
C20H19N5OS |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
5-[3-(6-cyclopentyloxypyridin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C20H19N5OS/c21-20-25-24-19(27-20)12-8-9-16-14(10-12)15(11-22-16)17-6-3-7-18(23-17)26-13-4-1-2-5-13/h3,6-11,13,22H,1-2,4-5H2,(H2,21,25) |
InChI Key |
PNAYFCPGKVJMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=N2)C3=CNC4=C3C=C(C=C4)C5=NN=C(S5)N |
Origin of Product |
United States |
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